A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-chloro-2-fluorophenoxy)ethanol
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-chloro-2-fluorophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-chloro-2-fluorophenoxy)ethanol is a halogenated aromatic ether with potential applications in pharmaceutical and chemical research. Its structural features, including a substituted phenyl ring and a primary alcohol moiety, suggest a range of chemical behaviors and physical properties that are critical to understand for its application in drug development, synthesis, and formulation. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, alongside robust methodologies for their experimental determination. While specific experimental data for this molecule is not widely available in public literature, this guide leverages data from structurally similar compounds to provide well-founded estimations and detailed analytical protocols.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
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Chemical Name: 2-(4-chloro-2-fluorophenoxy)ethanol
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Molecular Formula: C₈H₈ClFO₂
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Molecular Weight: 190.60 g/mol
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Chemical Structure:
Caption: 2D structure of 2-(4-chloro-2-fluorophenoxy)ethanol.
Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Analogous Compound | Reference |
| Melting Point | 54 °C | 2-(2,4-dichlorophenoxy)ethanol | [3] |
| Boiling Point | Not available | - | |
| Solubility | Miscible with most oils, propylene glycol, and glycerin. Water solubility is likely low but can be enhanced. | Phenoxyethanol | [4] |
| pKa | Not available | - | |
| LogP | ~2.2 | 2-(2-chloro-4-fluorophenyl)ethanol | [5] |
Expert Insight: The presence of both chloro and fluoro substituents on the phenyl ring will influence the compound's polarity, lipophilicity, and ultimately its solubility and partitioning behavior. The electron-withdrawing nature of these halogens may also affect the acidity of the hydroxyl proton, though it is expected to remain a weak acid, similar to other alcohols.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, rigorous experimental evaluation is necessary. The following protocols are based on standard methodologies for compounds of this class.
Determination of Melting Point
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of dry 2-(4-chloro-2-fluorophenoxy)ethanol.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
Principle: The boiling point at a specific pressure is a key indicator of a substance's volatility.
Methodology: Distillation Method
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Apparatus: Assemble a micro-distillation apparatus.
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Sample: Place a small volume of the liquid sample in the distillation flask with a boiling chip.
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Heating: Gently heat the flask.
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Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. Record the atmospheric pressure.
Determination of Solubility
Principle: Solubility data is crucial for formulation development and understanding bioavailability.
Methodology: Shake-Flask Method (for aqueous and organic solvents)
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Preparation: Prepare saturated solutions of 2-(4-chloro-2-fluorophenoxy)ethanol in various solvents (e.g., water, ethanol, acetone, dichloromethane) by adding an excess of the compound to a known volume of the solvent in a sealed flask.
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Equilibration: Shake the flasks at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Caption: Shake-Flask Solubility Determination Workflow.
Spectroscopic Analysis
Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-H and C=C stretches of the aromatic ring, as well as absorptions indicative of the C-Cl and C-F bonds.
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Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and provide fragmentation patterns that can be used to confirm the structure.
Expert Insight: For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum will be a key diagnostic feature.
Stability Assessment
Understanding the stability of a compound under various conditions is critical for determining its shelf-life and appropriate storage conditions.
Methodology: Forced Degradation Studies
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Stress Conditions: Expose solutions of 2-(4-chloro-2-fluorophenoxy)ethanol to a range of stress conditions, including:
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Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
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Basic: 0.1 M NaOH at elevated temperature.
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Oxidative: 3% H₂O₂ at room temperature.
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Thermal: Dry heat (e.g., 80 °C).
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Photolytic: Exposure to UV light.
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Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Forced Degradation Study Workflow.
Conclusion
While specific experimental data for 2-(4-chloro-2-fluorophenoxy)ethanol is limited in publicly accessible literature, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined herein, researchers can confidently determine the essential properties of this molecule. This foundational knowledge is paramount for its successful application in research and development, particularly within the pharmaceutical industry.
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